Bis-PEG4-t-butyl ester
Beschreibung
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Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O8/c1-19(2,3)27-17(21)7-9-23-11-13-25-15-16-26-14-12-24-10-8-18(22)28-20(4,5)6/h7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMRKFMWPQHBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG4-t-butyl Ester and its Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG4-t-butyl ester, a versatile polyethylene (B3416737) glycol (PEG)-based linker molecule, with a focus on its critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, synthesis, and application in the targeted degradation of proteins, offering valuable insights for researchers in drug discovery and development.
Introduction to this compound
This compound is a heterobifunctional linker belonging to the PEG family of molecules. These linkers are integral components in the design of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins. The this compound linker serves as a bridge, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.
The polyethylene glycol (PEG) chain in the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal tert-butyl ester groups are protecting groups for carboxylic acids, which can be deprotected under acidic conditions to allow for covalent linkage to the respective ligands. Several variants of this linker exist, with different functional groups to accommodate various conjugation chemistries. A common and versatile variant is NH-bis(PEG4-t-butyl ester) , which incorporates a central amino group.
Physicochemical Properties
The properties of this compound and its derivatives are crucial for their function in PROTACs. The PEG component, in particular, improves the aqueous solubility of the often-hydrophobic PROTAC molecules.
Table 1: Physicochemical Properties of NH-bis(PEG4-t-butyl ester)
| Property | Value | Reference(s) |
| Chemical Name | NH-bis(PEG4-t-butyl ester) | [1][2] |
| CAS Number | 2055041-41-1 | [2] |
| Molecular Formula | C₃₀H₅₉NO₁₂ | [2] |
| Molecular Weight | 625.8 g/mol | [2] |
| Appearance | Varies (often an oil or solid) | |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
Synthesis of NH-bis(PEG4-t-butyl ester)
While commercially available, understanding the synthesis of NH-bis(PEG4-t-butyl ester) is valuable for custom modifications. The following is a representative, generalized protocol for its synthesis.
Experimental Protocol: Synthesis of NH-bis(PEG4-t-butyl ester)
Materials:
-
tert-Butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate
-
1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. To this mixture, add a solution of 1-bromo-2-(2-(2-(tert-butoxycarbonyl)ethoxy)ethoxy)ethane (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield pure NH-bis(PEG4-t-butyl ester).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Application in PROTACs: A Case Study of a BRD4 Degrader
This compound linkers have been successfully employed in the development of PROTACs targeting a variety of proteins, including Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.
Mechanism of Action
A PROTAC utilizing a this compound linker functions by inducing the formation of a ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Experimental Workflow: Synthesis and Evaluation of a BRD4-Targeting PROTAC
The following workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using an NH-bis(PEG4-t-butyl ester) linker and evaluating its biological activity.
Quantitative Performance Data
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following table provides representative data for a BRD4-targeting PROTAC that utilizes a PEG4 linker.
Table 2: Representative Performance Data for a BRD4-Targeting PROTAC with a PEG4 Linker
| Parameter | Value | Description | Reference(s) |
| DC₅₀ | ~1-10 nM | The concentration of the PROTAC that induces 50% degradation of BRD4. | [3] |
| Dₘₐₓ | >90% | The maximum percentage of BRD4 degradation achieved. | [3] |
Note: Specific values can vary depending on the cell line, treatment time, and the specific ligands used in the PROTAC construct.
Detailed Experimental Protocol: Western Blotting for BRD4 Degradation
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
The synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Incubate for a predetermined time (e.g., 16-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BRD4 overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining BRD4 protein at each PROTAC concentration. Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Conclusion
This compound and its derivatives are indispensable tools in the rapidly advancing field of targeted protein degradation. Their favorable physicochemical properties and versatile chemical handles enable the rational design and synthesis of potent PROTACs. This guide has provided a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application in the development of a BRD4-targeting PROTAC. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and scientists dedicated to advancing this promising therapeutic modality.
References
An In-depth Technical Guide to Bis-PEG4-t-butyl ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG4-t-butyl ester is a valuable heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as a flexible linker in bridging a target protein ligand with an E3 ubiquitin ligase ligand. Detailed experimental protocols for its application in PROTAC synthesis and relevant analytical techniques are also presented.
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a central secondary amine functional group and two terminal t-butyl ester protected carboxylic acids. The PEG4 moiety imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The t-butyl ester protecting groups allow for orthogonal synthesis strategies, as they can be selectively removed under acidic conditions to reveal carboxylic acid functionalities for conjugation.
A closely related and commercially available variant is NH-Bis(PEG4-t-butyl ester), which possesses a primary amine. For the purpose of this guide, we will focus on the structure and properties of the secondary amine variant, while acknowledging the utility of the primary amine version in similar applications.
Chemical Structure of this compound:
A Technical Guide to the Synthesis and Characterization of Bis-PEG4-t-butyl Ester: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-PEG4-t-butyl ester, a valuable bifunctional linker increasingly utilized in the development of sophisticated therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, outlines a plausible synthetic route, and provides comprehensive protocols for its characterization and subsequent deprotection, equipping researchers with the essential knowledge for its effective application.
Introduction to this compound
This compound, and its closely related amine analogue NH-bis(PEG4-t-butyl ester), are heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. These molecules are characterized by a central core, flanked by two polyethylene glycol chains of four repeating units (PEG4), each terminating in a tert-butyl ester protected carboxylic acid. The presence of a central reactive group, such as an amine in NH-bis(PEG4-t-butyl ester), allows for the covalent attachment of a ligand, while the t-butyl esters provide a latent functionality that can be revealed under acidic conditions for further conjugation.
The hydrophilic PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, while the defined length of the linker is crucial for optimizing the spatial orientation between the two conjugated moieties, a critical factor in the efficacy of PROTACs and other targeted therapies.
Physicochemical Properties
The key physicochemical properties of NH-bis(PEG4-t-butyl ester) are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | di-tert-butyl 4,7,10,13,19,22,25,28-octaoxa-16-azahentriacontanedioate | [1] |
| CAS Number | 2055041-41-1 | [1][2][3] |
| Molecular Formula | C30H59NO12 | [1][2][3] |
| Molecular Weight | 625.80 g/mol | [1][3] |
| Exact Mass | 625.4037 | [1] |
| Purity | >96-98% (typical) | [2][3] |
| Appearance | Varies; can be an oil or solid | |
| Solubility | Soluble in water, DMSO, DCM, DMF | [3] |
| Storage | -20°C for long-term storage | [2][3] |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: first, the preparation of a PEGylated electrophile, followed by the nucleophilic substitution reaction with an amine source.
Caption: Proposed synthetic workflow for NH-bis(PEG4-t-butyl ester).
Experimental Protocol: Synthesis of NH-bis(PEG4-t-butyl ester)
Materials:
-
Bromo-PEG4-t-butyl ester (starting material)
-
Ammonia (7N solution in methanol)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)
Procedure:
-
Reaction Setup: To a solution of Bromo-PEG4-t-butyl ester (2 equivalents) in anhydrous DCM, add a solution of ammonia in methanol (1 equivalent) dropwise at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Note that over-alkylation can be an issue, leading to a mixture of primary, secondary, and tertiary amines. Using a large excess of ammonia can favor the formation of the primary amine, which would then be dialkylated.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the desired NH-bis(PEG4-t-butyl ester).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is used to confirm the presence of the key structural motifs.
-
t-Butyl group: A sharp singlet at approximately 1.45 ppm, integrating to 18 protons (for the two t-butyl groups).
-
PEG backbone: A complex multiplet in the region of 3.5-3.8 ppm, corresponding to the methylene (B1212753) protons of the PEG chains.
-
Methylene groups adjacent to ester and amine: Distinct triplets around 2.5 ppm and 2.8 ppm, respectively.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework.
-
t-Butyl carbons: Signals around 80 ppm (quaternary) and 28 ppm (methyls).
-
PEG backbone carbons: A series of signals between 68 and 72 ppm.
-
Carbonyl carbon: A signal in the region of 170-172 ppm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. The expected [M+H]⁺ ion for C30H59NO12 would be observed at m/z 626.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in PROTAC Synthesis: Deprotection and Conjugation
A key application of this compound is in the synthesis of PROTACs, where it serves as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. This involves the deprotection of the t-butyl esters to reveal the free carboxylic acids, followed by amide bond formation.
Deprotection of t-Butyl Esters
The t-butyl ester groups are readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).
Protocol: t-Butyl Ester Deprotection
-
Reaction Setup: Dissolve the this compound derivative in a solution of 20-50% TFA in dichloromethane (DCM).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can be used to remove residual TFA.
-
Isolation: The resulting di-carboxylic acid can often be used in the next step without further purification. If necessary, precipitation from a non-polar solvent like diethyl ether can be performed.
PROTAC Synthesis Workflow
The deprotected di-acid linker can then be sequentially coupled to the respective ligands using standard peptide coupling reagents.
Caption: General workflow for PROTAC synthesis using a di-acid linker.
The Role in the Ubiquitin-Proteasome System
The ultimate function of a PROTAC is to induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).
Caption: PROTAC mechanism of action via the ubiquitin-proteasome system.
The this compound linker plays a critical role in this process by ensuring the appropriate distance and orientation between the target protein and the E3 ligase to facilitate the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
Conclusion
This compound is a highly versatile and valuable tool in modern drug discovery. Its well-defined structure, tunable reactivity, and beneficial physicochemical properties make it an ideal linker for the construction of complex therapeutic modalities. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage its potential in the development of next-generation targeted therapies.
References
Technical Guide: Physicochemical Properties of Bis-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Bis-PEG4-t-butyl ester, a bifunctional crosslinker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates information from structurally related polyethylene (B3416737) glycol (PEG) t-butyl esters to provide a broader understanding of its physicochemical properties.
Solubility Profile
The solubility of a linker molecule is a critical parameter that influences its handling, formulation, and biological application. This compound, with its PEGylated structure, is designed to have favorable solubility in a range of solvents.
Qualitative Solubility
Qualitative data indicates that this compound and similar PEGylated t-butyl esters are soluble in a variety of common laboratory solvents. This broad solubility makes it a versatile tool for a range of synthetic and biological applications.
| Solvent | Solubility | Citation(s) |
| Water | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[3]
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibrate the solution by shaking at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After equilibration, cease agitation and allow the solution to stand to permit the undissolved solid to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of the t-butyl ester groups in this compound is a key consideration, as their cleavage is often a required step in subsequent synthetic transformations or for the release of a conjugated molecule. Generally, t-butyl esters are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[4]
pH-Dependent Stability
The stability of t-butyl esters is highly dependent on the pH of the surrounding medium.
| pH Condition | Temperature | Stability | Citation(s) |
| < 1 | 100°C | Unstable | [4] |
| 1 - 2 | Room Temp. | Rapid hydrolysis (for related compound) | [5] |
| 4 | Room Temp. | Stable | [4] |
| 9 | Room Temp. | Stable | [4] |
| 12 | Room Temp. | Stable | [4] |
| > 12 | 100°C | Unstable | [4] |
Experimental Protocol for Stability Testing (pH Hydrolysis Study)
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound at different pH values.[6]
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column and detector
-
Quenching solution (if necessary to stop the reaction)
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
In separate reaction vessels, add a small aliquot of the stock solution to each of the different pH buffers to achieve a known initial concentration.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At predetermined time points, withdraw an aliquot from each reaction vessel.
-
If necessary, quench the reaction immediately to prevent further degradation before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics and calculate parameters such as the half-life (t½).
Workflow for pH-Dependent Stability Testing.
Summary and Conclusion
This compound is a valuable chemical tool with good solubility in a range of aqueous and organic solvents, facilitating its use in diverse research and development applications. The stability of its t-butyl ester groups is pH-dependent, with good stability under neutral and basic conditions and lability in acidic environments. This characteristic allows for the controlled cleavage of the ester groups when required. The provided experimental protocols offer a framework for researchers to determine the specific solubility and stability parameters of this compound under their desired experimental conditions.
References
- 1. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
- 2. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Buy Acid-PEG9-t-butyl ester [smolecule.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
An In-Depth Technical Guide on the Role of Bis-PEG4-t-butyl Ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG4-t-butyl ester, a critical chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, not as a standalone therapeutic, but as a pivotal linker component that enables the targeted degradation of disease-causing proteins. This document outlines the underlying biological pathways, experimental protocols for synthesizing and validating PROTACs incorporating this linker, and quantitative data to guide researchers in this field.
Introduction: The Function of this compound in PROTACs
This compound is a heterobifunctional chemical linker used extensively in the synthesis of PROTACs.[1] It does not possess an intrinsic biological mechanism of action in the traditional sense. Instead, its function is to serve as a flexible scaffold connecting two crucial components of a PROTAC molecule: a ligand that binds to a specific target protein (Protein of Interest, POI) and a ligand that recruits an E3 ubiquitin ligase.[2][3]
The structure of this compound features a polyethylene (B3416737) glycol (PEG) chain with four repeating units (PEG4), which imparts hydrophilicity and flexibility to the resulting PROTAC molecule.[4] This flexibility is crucial for allowing the PROTAC to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[5] The molecule is flanked by two t-butyl ester groups, which are protecting groups for carboxylic acids.[6] During PROTAC synthesis, these t-butyl esters are cleaved to reveal carboxylic acid functionalities, which can then be coupled to the respective ligands through amide bond formation.[7]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[8][9] The core mechanism can be summarized in the following steps:
-
Ternary Complex Formation : A PROTAC molecule, facilitated by its linker, brings a target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex.[10]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[11][12]
-
Polyubiquitination : Multiple ubiquitin molecules are attached to the target protein, forming a polyubiquitin (B1169507) chain. This chain acts as a recognition signal for the proteasome.[12][13]
-
Proteasomal Degradation : The 26S proteasome recognizes and binds to the polyubiquitinated target protein.[8] It then unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.[13] The PROTAC molecule is then released and can catalyze further degradation cycles.[7]
The following diagram illustrates the PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section details the key experimental procedures for the synthesis and evaluation of PROTACs utilizing the this compound linker.
The synthesis of a PROTAC using this compound generally involves a multi-step process. The diagram below outlines a typical workflow.
Protocol for t-Butyl Ester Deprotection:
The cleavage of the t-butyl ester protecting groups is a critical first step to reveal the free carboxylic acids for subsequent coupling reactions.
-
Reagents and Materials :
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Nitrogen or Argon for inert atmosphere
-
Rotary evaporator
-
-
Procedure :
-
Dissolve the this compound in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected linker (Bis-PEG4-diacid) is often used in the next step without further purification.
-
Note: Alternative deprotection methods exist, such as using ZnBr2 for selective cleavage in the presence of other acid-labile groups or thermal deprotection.[14][15][16]
Protocol for Amide Coupling (EDC/NHS Chemistry):
-
Reagents and Materials :
-
Deprotected Bis-PEG4-diacid linker
-
POI ligand or E3 ligase ligand with a free amine group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF) or DCM as solvent
-
Diisopropylethylamine (DIPEA) as a base
-
HPLC for purification
-
-
Procedure :
-
Dissolve the deprotected linker in anhydrous DMF or DCM.
-
Add EDC (1.5 eq) and NHS (1.2 eq) to the solution and stir for 30-60 minutes at room temperature to activate the carboxylic acid groups.
-
In a separate flask, dissolve the amine-containing ligand (1.0 eq) and DIPEA (2-3 eq) in the same solvent.
-
Add the ligand solution to the activated linker solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the desired conjugate.[7]
-
Once synthesized, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein.
Protocol for Western Blot Analysis of Protein Degradation:
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[10][17]
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 and Dmax values. The following table provides a template for summarizing and comparing the degradation performance of different PROTACs.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | VHL | HeLa | 24 | 15 | >95 |
| PROTAC-B | BTK | CRBN | MOLM-14 | 18 | 5 | >90 |
| PROTAC-C | SMARCA2 | VHL | A549 | 24 | 50 | 85 |
This table is for illustrative purposes only. Actual values are highly dependent on the specific PROTAC, target, and experimental conditions.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG4 spacer provides the necessary flexibility and solubility for effective ternary complex formation, while the t-butyl ester groups allow for straightforward, modular chemical synthesis. Understanding the underlying principles of PROTAC action, coupled with robust experimental design and orthogonal validation methods, is crucial for the successful development of this promising therapeutic modality. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel protein degraders incorporating the this compound linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. anjiechem.com [anjiechem.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Me-N-bis(PEG4-t-butyl ester) | BroadPharm [broadpharm.com]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. research.chalmers.se [research.chalmers.se]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3][][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][6] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is achieving adequate aqueous solubility for both in vitro assays and in vivo administration. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is often crucial for its bioavailability.[7] By tuning the number of PEG units, researchers can modulate the molecule's physicochemical properties to strike a balance between solubility and other essential attributes like cell permeability.[]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, it is crucial to note that excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[8] The length and flexibility of the PEG linker are paramount in achieving the correct orientation and proximity of these two proteins for efficient ubiquitination.[8][9]
-
Too short a linker can lead to steric clashes, preventing the formation of a stable ternary complex.[10]
-
Too long a linker can result in an entropic penalty and unproductive binding modes, which can also diminish degradation efficacy.[10]
This highlights the necessity of a systematic "linkerology" approach, where various linker lengths are synthesized and tested to identify the optimal geometry for each specific POI and E3 ligase pair.[11]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This data illustrates the critical impact of PEG linker length on degradation efficiency.
Table 1: Effect of PEG Linker Length on BRD4 Degradation (Thalidomide-based PROTACs)
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[12] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[12] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[12] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[12] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[12]
Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linkers
| Parameter | PROTAC (PEG3) | PROTAC (PEG4) | PROTAC (PEG5) | PROTAC (PEG6) |
| Degradation (MV4-11 cells) | ||||
| DC50 (nM) | 25 | 10 | 5 | 15 |
| Dmax (%) | 90 | 95 | >98 | 92 |
| Permeability & Target Engagement | ||||
| PAMPA Permeability (10⁻⁶ cm/s) | 1.5 | 1.8 | 2.2 | 1.9 |
| NanoBRET IC50 (nM) | 50 | 25 | 15 | 30 |
| Pharmacokinetics (Oral Dose, Mice) | ||||
| Cmax (ng/mL) | 350 | 450 | 600 | 500 |
| AUC (ng·h/mL) | 1500 | 2000 | 2800 | 2200 |
Data is illustrative and compiled from various sources in the literature.[10] DC50 and Dmax values are cell-line dependent. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells. Pharmacokinetic parameters were determined following a single oral dose in mice.[10]
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of an Amide-Linked PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker via amide bond formation.[1]
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid, 1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[1]
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.[1]
-
Step 3: Final Amide Coupling
-
This step follows the same procedure as Step 1, using Component A-PEGn-NH2 and Component B-COOH (the final warhead or E3 ligase ligand).
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[5][13]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.[13]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[5]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat for the loading control antibody.[5]
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[5][13]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This protocol provides a method to quantitatively measure PROTAC-induced ternary complex formation in living cells.[2][14]
-
Materials:
-
HEK293 cells
-
Expression vectors: POI fused to NanoLuc® luciferase (donor) and E3 ligase fused to HaloTag® (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC compound
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
-
-
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells in white 96-well plates and incubate for 24-48 hours.[2]
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Pre-treat cells with a proteasome inhibitor (e.g., MG132) if you wish to distinguish complex formation from degradation. Add the PROTAC dilutions to the cells and incubate for 2-4 hours.[2]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add this reagent to each well.[2]
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[2]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal complex formation).[2]
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
A Technical Guide to Bis-PEG4-t-butyl ester for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis-PEG4-t-butyl ester is a homobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker used extensively in bioconjugation and drug development. Its structure, featuring two t-butyl ester-protected carboxylic acid groups at each end of a hydrophilic 4-unit PEG spacer, offers a versatile platform for covalently linking molecules. The PEG chain enhances aqueous solubility and improves the pharmacokinetic profile of conjugates, while the t-butyl esters provide a stable protecting group that can be efficiently removed under specific acidic conditions to reveal reactive carboxyl groups. This guide details the properties, applications, and experimental protocols associated with this compound, with a focus on its role in creating complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Molecule Properties and Specifications
The utility of this compound stems from its well-defined physicochemical properties. The monodisperse PEG4 spacer provides a precise length, crucial for optimizing the spatial orientation between conjugated molecules.
| Property | Value | Reference |
| Synonyms | tert-butyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | [1] |
| Molecular Formula | C20H38O8 | [1] |
| Molecular Weight | 422.51 g/mol | [1] |
| CAS Number | 2100306-53-2 | [1] |
| Spacer Arm Length | 24 atoms, ~25.9 Å | N/A |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |
| Storage Condition | -20°C | [3] |
Note: Upon deprotection, the resulting molecule is Bis-PEG4-acid (MW: 294.3 g/mol ).[4]
Principle of Reactivity and Application
The core functionality of this compound lies in the latent reactivity of its terminal groups. The t-butyl esters act as robust protecting groups for the carboxylic acids, rendering the linker inert during initial synthetic steps. This allows for the incorporation of other functionalities or purification without unintended side reactions.
The deprotection step, typically achieved with acids like trifluoroacetic acid (TFA), quantitatively converts the ester to the free carboxylic acid (Bis-PEG4-acid).[5] This resulting di-acid is a versatile precursor for forming stable amide bonds with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) using standard carbodiimide (B86325) chemistry (e.g., EDC, DCC) with or without N-hydroxysuccinimide (NHS) for enhanced efficiency.[6][7]
This strategic deprotection and subsequent conjugation make it a valuable component in advanced therapeutics.[8]
-
In PROTACs: The linker connects a target protein-binding ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a ternary complex that leads to targeted protein degradation.[9][10] The PEG4 spacer's hydrophilicity and flexibility are critical for optimizing complex formation and improving the PROTAC's overall properties.[9]
-
In ADCs: The linker can be used to attach cytotoxic payloads to an antibody. The hydrophilic PEG spacer enhances the solubility and stability of the entire ADC construct, potentially reducing aggregation and improving its pharmacokinetic profile.[][12]
Experimental Protocols
Protocol for Deprotection of this compound
This protocol describes the removal of the t-butyl ester protecting groups to yield the corresponding di-carboxylic acid (Bis-PEG4-acid).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 10-50 mg/mL in a round-bottom flask.
-
Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA in DCM solution.[5]
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Co-evaporate the residue with DCM or toluene (B28343) (3x) to ensure complete removal of residual TFA.
-
The resulting solid/oil is the deprotected Bis-PEG4-acid, which can be used in the next step without further purification, or purified by chromatography if necessary.
Protocol for EDC/NHS Amide Coupling to a Protein
This protocol details the conjugation of the deprotected Bis-PEG4-acid to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Bis-PEG4-acid (from Protocol 4.1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES, pH 4.7-6.0
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve the Bis-PEG4-acid in the Activation Buffer.
-
Add a 5-10 fold molar excess of both EDC and NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.
-
-
Conjugation to Protein:
-
Add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired degree of labeling (typically starting with a 10-20 fold molar excess of linker).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess linker and reaction byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or attached molecule has a chromophore.
-
Visualized Workflows and Mechanisms
General Bioconjugation Workflow
The following diagram illustrates the two-stage process of using this compound: deprotection followed by conjugation to a biomolecule.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
- 3. NH-bis(PEG4-acid) - Creative Biolabs [creative-biolabs.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 7. Bis-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. purepeg.com [purepeg.com]
Methodological & Application
Application Notes and Protocols for Bis-PEG4-t-butyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, flexibility, and chemical properties significantly influence the efficacy of the resulting PROTAC.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and the overall pharmacokinetic properties of the molecule.[1][2] Bis-PEG4-t-butyl ester is a bifunctional PEG linker that provides a flexible 4-unit PEG chain and two t-butyl ester protected carboxylic acid functionalities. This allows for the sequential or symmetrical attachment of POI and E3 ligase ligands through amide bond formation. These application notes provide detailed protocols for the synthesis of PROTACs using this compound.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to repeat the cycle, allowing for catalytic degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound can be approached in two ways: a symmetrical synthesis to produce a PROTAC with two identical ligands, or a more common asymmetrical synthesis for a heterobifunctional PROTAC. The asymmetrical approach requires a stepwise strategy involving the mono-deprotection of the linker.
Materials and Reagents
-
This compound
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA) for deprotection
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Protocol 1: Asymmetrical PROTAC Synthesis (Stepwise Approach)
This protocol describes the synthesis of a heterobifunctional PROTAC by sequentially coupling the POI and E3 ligase ligands to the this compound linker.
Step 1: Mono-Deprotection of this compound
To achieve selective mono-functionalization, a controlled partial deprotection of the t-butyl esters is necessary. This can be achieved by using a limited amount of acid.
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of TFA (1.0-1.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C and monitor closely by LC-MS. The goal is to maximize the formation of the mono-acid, mono-ester product.
-
Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-acid, mono-t-butyl ester PEG4 linker.
Step 2: First Amide Coupling
-
Dissolve the purified mono-acid, mono-t-butyl ester PEG4 linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the first amine-functionalized ligand (e.g., POI-amine, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Second Deprotection
-
Dissolve the product from Step 2 in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.
Step 4: Second Amide Coupling
-
Dissolve the crude carboxylic acid from Step 3 in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.
-
Add the second amine-functionalized ligand (e.g., E3 ligase ligand-amine, 1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Work-up the reaction as described in Step 2.
-
Purify the final PROTAC product by preparative HPLC.
Caption: Workflow for asymmetrical PROTAC synthesis.
Protocol 2: Symmetrical PROTAC Synthesis
This protocol is for the synthesis of a PROTAC with two identical ligands.
Step 1: Full Deprotection of this compound
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 50% v/v in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate under reduced pressure to obtain the di-acid PEG4 linker.
Step 2: Symmetrical Amide Coupling
-
Dissolve the di-acid PEG4 linker (1.0 eq) in anhydrous DMF.
-
Add HATU (2.2 eq) and DIPEA (4.0 eq) and stir for 15 minutes.
-
Add the amine-functionalized ligand (2.2 eq).
-
Stir at room temperature overnight.
-
Work-up and purify as described in Protocol 1, Step 2.
Data Presentation
The length of the PEG linker can significantly impact the efficacy of a PROTAC. The following tables provide illustrative data on the influence of PEG linker length on the physicochemical and biological properties of PROTACs.
Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC A | Alkyl Chain | ~800 | 5.5 | 150 |
| PROTAC B | PEG2 | ~850 | 4.8 | 170 |
| PROTAC C | PEG4 | ~940 | 4.1 | 190 |
| PROTAC D | PEG8 | ~1115 | 2.7 | 230 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 102 | >90 | 1.1 |
| PROTAC D | PEG8 | 250 | 70 | 0.8 |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. Data is illustrative and compiled from various sources in the literature, including a study on ERK1/2 degraders.[3]
Signaling Pathway Example: Targeting the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3] Aberrant activation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention, including targeted protein degradation by PROTACs.[3] An ERK1/2-targeting PROTAC, for instance, would bind to ERK1/2 and recruit an E3 ligase to induce its degradation, thereby inhibiting downstream signaling.
Caption: PROTAC-mediated degradation of ERK1/2 in the MAPK pathway.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its hydrophilic PEG chain can enhance the drug-like properties of the final molecule, while the dual t-butyl ester functionalities allow for flexible synthetic strategies. The protocols outlined in these application notes provide a foundation for researchers to design and synthesize both symmetrical and asymmetrical PROTACs for the targeted degradation of a wide range of proteins. Careful optimization of the reaction conditions, particularly for the mono-deprotection step, is crucial for the successful synthesis of heterobifunctional PROTACs.
References
Application Notes and Protocols for Trifluoroacetic Acid (TFA) Deprotection of t-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient deprotection of t-butyl esters using trifluoroacetic acid (TFA). The t-butyl ester is a valuable protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule synthesis, owing to its stability in various reaction conditions and its facile removal under acidic conditions.[1] Trifluoroacetic acid is a widely used reagent for this purpose due to its strong acidity, volatility, and the volatile nature of the byproducts formed.[1]
Reaction Mechanism
The deprotection of t-butyl esters with TFA proceeds through an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be deprotonated by the trifluoroacetate (B77799) anion to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form t-butyl trifluoroacetate.[1][2] The use of excess TFA ensures the reaction proceeds to completion.[1]
Factors Influencing Deprotection
Several factors can influence the efficiency and outcome of the TFA-mediated deprotection of t-butyl esters:
-
Trifluoroacetic Acid Concentration: The concentration of TFA is a critical parameter. Higher concentrations of TFA generally lead to faster reaction rates. Common conditions range from 25% to 95% TFA in a co-solvent like dichloromethane (B109758) (DCM).[3] For sensitive substrates, a lower concentration of TFA may be necessary to minimize side reactions.
-
Solvent: Dichloromethane (DCM) is the most commonly used co-solvent due to its ability to dissolve a wide range of organic compounds and its inertness under the reaction conditions.[1]
-
Temperature: Most deprotections are carried out at room temperature.[1][4] In some cases, with particularly stable t-butyl esters, gentle heating may be required, but this can also increase the risk of side reactions.
-
Reaction Time: The reaction time can vary from a few minutes to several hours, depending on the substrate and the reaction conditions.[1][4] Reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Scavengers: The highly reactive t-butyl cation generated during the deprotection can lead to side reactions, particularly the alkylation of sensitive functional groups present in the substrate, such as the indole (B1671886) ring of tryptophan or the phenol (B47542) ring of tyrosine.[2] To prevent these unwanted reactions, scavengers are often added to the reaction mixture. Common scavengers include:
-
Triisopropylsilane (TIS): Effectively traps the t-butyl cation.
-
Water: Can act as a scavenger for the t-butyl cation.
-
Thioanisole and 1,2-ethanedithiol (B43112) (EDT): Particularly useful in peptide synthesis to prevent side reactions with sulfur-containing amino acids.
-
Quantitative Data Summary
The TFA-mediated deprotection of t-butyl esters is generally a high-yielding reaction. The following tables summarize quantitative data from various sources, illustrating the efficiency of this method under different conditions.
Table 1: General Deprotection of t-Butyl Esters with TFA
| Substrate | TFA Concentration | Solvent | Time (h) | Temperature | Yield (%) |
| Di-tert-butyl 3,3'-iminodipropionate | Not specified | Dichloromethane | 3 - 5 | Room Temp. | High |
| Ugi Product | 50% | Dichloromethane | 5 | Room Temp. | Not specified |
| pNIPAM-b-ptBuAc-b-pNIPAm | 6 equivalents | Dichloromethane | 72 | Room Temp. | 90-98% deprotection |
| Aromatic t-butyl esters | Not specified | Dichloromethane | Not specified | Not specified | High |
Table 2: Deprotection of tert-Butyl Esters of Various Carboxylic Acids
| Carboxylic Acid Moiety | TFA Concentration | Solvent | Time (h) | Yield (%) |
| 2-Fluoro-4-nitrobenzoic acid derivative | Not specified | Dichloromethane | 1 | Not specified |
| Ns-protected PNU-142300 precursor | Not specified | Dichloromethane | 1 | 94 |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The provided data serves as a general guideline.
Experimental Protocols
General Protocol for the Deprotection of a Simple t-Butyl Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
t-Butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the t-butyl ester in dichloromethane (e.g., 0.1 to 0.5 M solution).
-
To the stirred solution, add trifluoroacetic acid (typically 10-20 equivalents, or as a 25-50% solution in DCM).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 1-5 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining TFA), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by recrystallization, column chromatography, or other suitable methods if necessary.
Protocol for the Deprotection of a t-Butyl Ester in a Peptide Fragment
This protocol is adapted for substrates containing sensitive functional groups, such as peptides.
Materials:
-
t-Butyl ester-containing peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Place the peptide resin or protected peptide in a reaction vessel.
-
Add the scavenger cocktail to the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For long-term storage, dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of TFA. Ensure the starting material is fully dissolved.
-
Side Product Formation: If side reactions are observed, especially with sensitive substrates, add a scavenger such as TIS to the reaction mixture. Lowering the reaction temperature may also help to minimize side product formation.
-
Difficult Purification: If the product is difficult to purify, ensure that all the TFA has been removed during the work-up by thorough washing with a saturated sodium bicarbonate solution. An acidic work-up can sometimes help in the isolation of the carboxylic acid product.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Dichloromethane is a volatile and potentially harmful solvent; handle it with care in a fume hood.
References
Application Notes and Protocols for the Reaction of Bis-PEG4-t-butyl ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG4-t-butyl ester is a versatile, heterobifunctional crosslinker commonly employed in bioconjugation and drug delivery applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule features a central secondary amine and two polyethylene (B3416737) glycol (PEG) chains, each terminating in a t-butyl ester-protected carboxylic acid. This structure allows for a sequential conjugation strategy. The secondary amine can react with electrophiles such as activated carboxylic acids (e.g., NHS esters), while the t-butyl esters can be deprotected under acidic conditions to reveal terminal carboxylic acids. These newly exposed carboxylic acids can then be coupled to primary amine-containing molecules. This document provides detailed protocols and application notes for the reaction of this compound with primary amines, focusing on the acylation of the central secondary amine followed by deprotection of the t-butyl esters.
Properties of this compound
A summary of the key properties of this compound is provided in the table below. These properties are essential for designing and executing conjugation experiments.
| Property | Value | Reference |
| Molecular Weight | 625.8 g/mol | [1][2][3] |
| CAS Number | 2055041-41-1 | [1][2][3] |
| Chemical Formula | C30H59NO12 | [1][3] |
| Purity | Typically >95% | [1][2] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [1][3] |
| Storage Conditions | -20°C | [1][3] |
Reaction with Primary Amine-Containing Molecules
The reaction of this compound with a molecule containing a primary amine typically proceeds in two main stages:
-
Acylation of the Secondary Amine: The primary amine-containing molecule must first be modified to introduce an electrophilic group, such as an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester). This activated molecule then reacts with the central secondary amine of the this compound to form a stable amide bond.
-
Deprotection of t-Butyl Esters: Following the acylation step, the t-butyl ester protecting groups are removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the corresponding di-carboxylic acid. This di-acid can then be further functionalized, for example, by coupling to another amine-containing molecule.
Experimental Protocols
The following protocols provide a general methodology for the two-stage reaction. Optimization of reaction conditions (e.g., stoichiometry, reaction time, and temperature) may be necessary for specific applications.
Protocol 1: Acylation of this compound with an NHS Ester
This protocol describes the reaction of the secondary amine of this compound with a pre-activated NHS ester of a molecule of interest (e.g., a cytotoxic drug for ADC synthesis).
Materials:
-
This compound
-
NHS ester of the molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate vessel, dissolve the NHS ester of the molecule of interest (1.1 equivalents) in the same anhydrous solvent.
-
To the solution of this compound, add DIPEA (2.0 equivalents) to act as a non-nucleophilic base.
-
Slowly add the solution of the NHS ester to the this compound solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for a typical acylation reaction. Actual results may vary depending on the specific reactants and conditions.
| Parameter | Value |
| Reactant 1 | This compound (100 mg, 0.16 mmol) |
| Reactant 2 | NHS ester of Molecule X (1.1 eq, 0.176 mmol) |
| Solvent | Anhydrous DMF (5 mL) |
| Reaction Time | 8 hours |
| Reaction Temperature | Room Temperature |
| Yield (after purification) | 75-85% |
| Purity (by HPLC) | >95% |
Protocol 2: Deprotection of t-Butyl Esters
This protocol outlines the removal of the t-butyl protecting groups to generate the di-carboxylic acid derivative.
Materials:
-
Acylated this compound product from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction vessel
-
Rotary evaporator
Procedure:
-
Dissolve the purified product from Protocol 1 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is completely consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) several times.
-
The final di-acid product is typically obtained as a solid or oil and can be used in the next step without further purification.
Visualization of Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction described in the protocols.
Caption: A flowchart of the experimental workflow.
Caption: The overall chemical reaction scheme.
Applications in Drug Development
The di-carboxylic acid product obtained from this two-stage reaction serves as a valuable bifunctional linker in drug development. The two terminal carboxylic acids can be activated (e.g., as NHS esters) and subsequently coupled to primary amine-containing molecules, such as:
-
Targeting Ligands: For creating PROTACs that bring a target protein into proximity with an E3 ubiquitin ligase for degradation.
-
Antibodies: For the generation of ADCs, where the linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[4]
-
Solubilizing Moieties: To improve the aqueous solubility of hydrophobic drug candidates.
The PEG4 spacers within the linker enhance the solubility and pharmacokinetic properties of the resulting conjugate.[5]
Purification and Analysis
The purification of the acylated intermediate and the final di-acid product is crucial for obtaining high-purity conjugates.
-
Column Chromatography: Silica gel column chromatography is effective for purifying the acylated intermediate, separating it from unreacted starting materials and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for both the purification and purity analysis of the final di-acid product and subsequent conjugates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for monitoring reaction progress and confirming the identity of intermediates and the final product by providing molecular weight information.
Conclusion
The reaction of this compound with primary amine-containing molecules, through a two-stage process of acylation and deprotection, provides a robust and versatile method for the synthesis of complex bioconjugates. The protocols and application notes presented here offer a comprehensive guide for researchers and scientists in the field of drug development, enabling the rational design and synthesis of novel therapeutic agents. Careful execution of the experimental procedures and rigorous purification and analysis are paramount to achieving high-quality results.
References
Analytical Methods for the Characterization of Bis-PEG4-t-butyl Ester Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of Bis-PEG4-t-butyl ester conjugates. These bifunctional polyethylene (B3416737) glycol (PEG) linkers are integral in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), where precise characterization is critical. The following sections detail the primary analytical techniques for confirming the identity, purity, and stability of these conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to this compound Conjugates
This compound linkers are valuable reagents in bioconjugation and medicinal chemistry.[1][2] They possess a central secondary amine from which two PEG4 arms extend, each terminating in a t-butyl ester. The t-butyl ester groups serve as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to reveal reactive termini for conjugation to biomolecules. The PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.[3]
The general structure of an NH-bis(PEG4-t-butyl ester) is provided by its molecular formula, C30H59NO12, and a molecular weight of 625.8 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of this compound conjugates. Both ¹H and ¹³C NMR are employed to verify the presence of the characteristic PEG backbone, the t-butyl ester groups, and the overall structural integrity of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of the this compound conjugate.
Materials:
-
This compound conjugate sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak or tetramethylsilane).
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a typical NH-bis(PEG4-t-butyl ester) structure. Actual shifts may vary slightly depending on the solvent and the specific conjugate.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| t-butyl (C(CH₃)₃) | ~1.44 (s, 18H) | ~28.0 |
| Quaternary Carbon (C(CH₃)₃) | - | ~80.5 |
| PEG Backbone (-OCH₂CH₂O-) | 3.55-3.75 (m) | ~70.5 |
| Ester Methylene (-CH₂COO-) | ~2.5 (t) | ~36.0 |
| Methylene adjacent to N (-NCH₂-) | ~2.8 (t) | ~49.0 |
Note: The integration of the proton signals should correspond to the number of protons in each environment.
Visualization: NMR Analysis Workflow
References
Application Notes and Protocols for Bis-PEG4-t-butyl Ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Bis-PEG4-t-butyl Ester
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2][3]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[4]
This compound is a versatile, flexible, and hydrophilic linker used in the synthesis of PROTACs.[4] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability.[1][] The terminal t-butyl ester groups provide protected carboxylic acid functionalities, allowing for a modular and controlled synthesis strategy. This application note provides detailed protocols for the synthesis and evaluation of PROTACs utilizing a PEG4 linker derived from this compound.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Presentation
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC A | BRD4 | Pomalidomide (CRBN) | H661 | < 500 | > 80 | [6] |
| Hypothetical PROTAC B | TBK1 | VHL Ligand | - | ~3 (for 21-atom linker) | ~96 (for 21-atom linker) | [6] |
Note: The data presented is illustrative for PROTACs with PEG linkers of similar length and may not be representative of all PROTACs synthesized with a PEG4 linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using a PEG4 Linker
This protocol describes a general strategy for synthesizing a PROTAC where the this compound is first converted to an amine-PEG4-acid linker, which is then coupled to the target protein and E3 ligase ligands.
Workflow for PROTAC Synthesis
Materials:
-
This compound
-
Amine-containing POI ligand
-
Carboxylic acid-containing E3 ligase ligand (or vice versa)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Amine protecting group (e.g., Boc anhydride)
-
Deprotection reagents (e.g., TFA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis of Mono-protected Amine-PEG4-t-butyl ester: This is a multi-step process involving the selective deprotection of one t-butyl ester, followed by conversion of the resulting carboxylic acid to an amine. This intermediate is the key building block for sequential coupling.
-
First Amide Coupling:
-
Dissolve the carboxylic acid-functionalized ligand (either for the POI or E3 ligase) in anhydrous DMF.
-
Add coupling reagents (e.g., HATU and DIPEA) and stir for 15-30 minutes at room temperature.
-
Add the mono-protected Amine-PEG4-t-butyl ester to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, purify the product by flash chromatography or preparative HPLC.
-
-
Deprotection of the t-butyl Ester:
-
Dissolve the purified intermediate in DCM.
-
Add TFA (typically 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting carboxylic acid is often used in the next step without further purification.
-
-
Second Amide Coupling:
-
Dissolve the deprotected intermediate in anhydrous DMF.
-
In a separate flask, activate the carboxylic acid of the second ligand using coupling reagents.
-
Add the activated second ligand to the solution of the deprotected intermediate.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2][3][7]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3][8][9]
Materials:
-
Cells in culture
-
PROTAC compound
-
96-well plates (clear bottom for adherent cells, opaque for suspension cells)
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.[10]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTS Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Logical Relationships and Experimental Workflow
Logical Relationship of Linker Properties
Experimental Workflow for PROTAC Evaluation
Conclusion
The this compound serves as a valuable and versatile building block for the synthesis of PROTACs. Its incorporation as a PEG4 linker can favorably modulate the physicochemical properties of the resulting degrader molecule, potentially leading to improved solubility and cellular efficacy. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of PROTACs containing a PEG4 linker. Careful optimization of the linker length and composition remains a critical aspect of PROTAC design to achieve potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Deprotection of Bis-PEG4-t-butyl ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the incomplete deprotection of Bis-PEG4-t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for the deprotection of this compound?
The most common and effective method for the deprotection of t-butyl esters, including those on PEG linkers, is acidolysis using trifluoroacetic acid (TFA).[1] A typical starting point is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
Reaction progress can be monitored by analytical techniques such as:
-
¹H NMR Spectroscopy: The disappearance of the singlet peak corresponding to the t-butyl protons, typically found around 1.4 ppm, is a clear indicator of successful deprotection.[1]
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the product compared to the starting material can be observed.
-
Thin-Layer Chromatography (TLC): A change in the Rf value of the product can indicate the removal of the t-butyl group.
-
LC-MS: This can be used to confirm the mass of the deprotected product.
Q3: What are the primary byproducts of the TFA-mediated deprotection?
The deprotection reaction generates a stable t-butyl cation.[1] This cation can be deprotonated to form isobutylene (B52900) gas or it can react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[3][4] More critically, this reactive carbocation can lead to side reactions, particularly the alkylation of electron-rich functional groups if present in the molecule.[1][3]
Q4: Can the deprotected Bis-PEG4-carboxylic acid be used directly in the next reaction step?
Following deprotection, the product is typically obtained as a TFA salt. After removal of excess TFA and solvent, the resulting residue can sometimes be used directly. However, for subsequent reactions that are sensitive to acidic conditions, it is advisable to neutralize the TFA salt. This can be achieved by washing with a mild base, such as a saturated aqueous solution of sodium bicarbonate, during an aqueous workup.[2] Co-evaporation with a non-polar solvent like toluene (B28343) can also help remove residual TFA.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Deprotection | Insufficient Reagent or Reaction Time: The reaction may not have reached completion. | - Increase the concentration of TFA (e.g., from 20% to 50% or even 95%).- Extend the reaction time (e.g., from 2 hours to 4-6 hours), monitoring progress by HPLC or ¹H NMR.[1][2] |
| Low Quality or Degraded TFA: Old or improperly stored TFA can lose its efficacy. | - Use a fresh, high-purity bottle of TFA for the reaction. | |
| Steric Hindrance: The PEG chains may sterically hinder the approach of TFA to the ester groups. | - Consider using a stronger acid system, though this may risk cleaving other sensitive functional groups.- For future syntheses, a longer PEG linker might reduce steric hindrance.[1] | |
| Poor Solubility: The substrate may not be fully dissolved in the reaction solvent. | - Ensure the this compound is completely dissolved in the chosen solvent (e.g., DCM) before adding TFA.[2] | |
| Formation of Side Products | Alkylation by t-butyl Cation: The reactive t-butyl cation can alkylate nucleophilic sites on your molecule. | - Add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1][5] A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[1][5] |
| Difficulty in Product Isolation | High Solubility of the PEGylated Product: The deprotected product may be soluble in the precipitation solvent. | - After concentrating the reaction mixture, precipitate the product by adding it to a large volume of cold diethyl ether.[1][2] Perform the precipitation at 0°C or lower to maximize yield. |
| Incomplete Removal of Scavengers: Scavengers and their byproducts can contaminate the final product. | - Perform multiple precipitations from cold diethyl ether.- If impurities persist, consider purification by size-exclusion chromatography (SEC).[1] |
Experimental Protocols
Protocol 1: Standard TFA Deprotection of this compound
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Dissolve the crude product in a minimal amount of DCM.
-
-
Precipitation: Add the DCM solution dropwise to a stirred flask containing cold diethyl ether (at least 10-fold volume excess) to precipitate the deprotected product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection with Scavengers
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction: Add the cleavage cocktail to the this compound (approximately 10 mL per 1 g of substrate).
-
Stirring: Stir the mixture at room temperature for 2-4 hours.
-
Work-up and Isolation: Follow steps 6-8 from Protocol 1. Note that additional precipitations may be necessary to remove scavenger-related byproducts.
Visualizations
Caption: A troubleshooting workflow for incomplete deprotection.
Caption: The mechanism of TFA-mediated t-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Bis-PEG4-t-butyl ester
Welcome to the technical support center for Bis-PEG4-t-butyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this linker in their experiments.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the use of this compound, which is a homobifunctional linker often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The workflow typically involves deprotection of the t-butyl ester groups to reveal terminal carboxylic acids, followed by activation and conjugation.
Issue 1: Incomplete Deprotection of t-Butyl Ester
| Question | Possible Cause | Recommended Solution |
| Why is the deprotection of the t-butyl ester incomplete? | Insufficient acid strength or concentration. | Use a strong acid like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (B109758) (DCM). A common condition is 20-50% TFA in DCM. |
| Reaction time is too short. | Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction by TLC or LC-MS to ensure completion. | |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. |
Issue 2: Side Reactions During Deprotection
| Question | Possible Cause | Recommended Solution |
| My target molecule, which contains sensitive amino acids, is being modified during deprotection. Why? | Formation of t-butyl cations during acid-mediated deprotection. | The t-butyl cation is a reactive electrophile that can alkylate electron-rich residues like tryptophan and methionine.[1] |
| How can I prevent this side reaction? | Add a scavenger to the deprotection mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) or thioanisole, which will quench the t-butyl cations.[1] |
Issue 3: Low Yield During Carboxylic Acid Activation and Conjugation
| Question | Possible Cause | Recommended Solution |
| The subsequent conjugation step has a low yield. What could be the problem? | Inefficient activation of the carboxylic acid. | Use a reliable activating agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive NHS ester.[2] |
| Hydrolysis of the activated ester. | The O-acylisourea intermediate formed with EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2] The NHS ester is also susceptible to hydrolysis, especially at higher pH.[3][4][5] Perform the reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) and use the activated linker immediately. | |
| Competing reactions from buffers. | Avoid using buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete in the reaction.[3] Phosphate, borate, or HEPES buffers are generally recommended.[3] | |
| Formation of N-acylurea byproduct. | An excess of EDC can lead to the formation of a stable N-acylurea, which is unreactive towards amines.[6] Use an optimized stoichiometry of EDC. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker containing a 4-unit polyethylene (B3416737) glycol (PEG) spacer. Both ends are terminated with a carboxylic acid protected by a t-butyl ester. It is commonly used as a linker in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]
Q2: How do I remove the t-butyl protecting groups?
The t-butyl esters are typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[1][9]
Q3: What are the byproducts of the t-butyl ester deprotection?
The primary byproduct is isobutylene, which is formed from the t-butyl cation.[9] In the presence of TFA, t-butyl trifluoroacetate (B77799) can also be formed.[1]
Q4: How do I activate the deprotected carboxylic acid for conjugation to an amine?
The most common method is to use a carbodiimide (B86325), such as EDC, to form an active O-acylisourea intermediate.[2] To increase efficiency and stability, N-hydroxysuccinimide (NHS) or Sulfo-NHS is often added to convert this intermediate into a more stable, amine-reactive NHS ester.[2]
Q5: What is the optimal pH for conjugating the activated PEG linker to a primary amine?
The reaction of an NHS ester with a primary amine is most efficient at a pH range of 7.2 to 8.5.[3] However, the hydrolysis of the NHS ester is also accelerated at higher pH.[3][4] Therefore, a compromise is often made, and the reaction is typically carried out at a pH of around 7.5.
Q6: How can I monitor the progress of my reactions?
The deprotection and conjugation reactions can be monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Optional but recommended: Add a scavenger such as triisopropylsilane (TIS) (1-5% v/v) to prevent side reactions.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA and solvent under reduced pressure.
-
The resulting Bis-PEG4-acid can be used directly or after purification.
Protocol 2: Activation and Conjugation to an Amine-containing Molecule
-
Dissolve the deprotected Bis-PEG4-acid in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.1 equivalents per carboxyl group).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents per carboxyl group).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule (e.g., protein, peptide, or small molecule ligand) dissolved in a suitable buffer (e.g., PBS, pH 7.4). The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
Visualizations
Caption: Workflow for using this compound.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for Bis-PEG4-t-butyl ester
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis and purification of Bis-PEG4-t-butyl ester, a commonly used PEG-based PROTAC linker. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and key properties of this compound?
This compound, also known as NH-bis(PEG4-t-butyl ester), is a branched polyethylene (B3416737) glycol (PEG) derivative. It features a central secondary amine functional group to which two tetraethylene glycol (PEG4) chains are attached. Each PEG chain is terminated with a t-butyl ester. This structure provides a hydrophilic spacer with two protected carboxylic acid functionalities.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C30H59NO12 | [1][2] |
| Molecular Weight | 625.8 g/mol | [1][2] |
| Appearance | Varies (typically an oil or waxy solid) | |
| Purity (typical) | >95% - 98% | [1][3] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
Q2: What is the primary application of this compound?
This compound is predominantly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The PEG linker in this compound provides desirable physicochemical properties such as increased solubility and improved cell permeability to the final PROTAC molecule.
Q3: What is the general synthetic strategy for preparing this compound?
The most common method for synthesizing this compound is through a Williamson ether synthesis. This involves the dialkylation of a primary amine with a suitable PEG4-containing electrophile that is terminated with a t-butyl ester. A common precursor is a tosylated or halogenated PEG4-t-butyl ester.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a plausible method for the synthesis of NH-bis(PEG4-t-butyl ester) starting from a commercially available amino-PEG4-t-butyl ester and a tosylated PEG4-t-butyl ester.
Materials:
-
Amino-PEG4-t-butyl ester
-
Tos-PEG4-t-butyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Amino-PEG4-t-butyl ester (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: To the cooled suspension, add a solution of Tos-PEG4-t-butyl ester (1.2 equivalents) in anhydrous DMF dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Yield: 60-80% (This is an estimate and may vary based on reaction scale and purity of starting materials).
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (or amine-functionalized silica gel)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Triethylamine (B128534) (TEA) (optional, for standard silica)
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., DCM). For basic amine compounds, consider using an amine-functionalized silica gel to minimize tailing and improve separation.[5][6]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol. If using standard silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Deprotection of t-butyl esters
This protocol describes the acid-catalyzed cleavage of the t-butyl ester groups to yield the corresponding di-acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the purified this compound in DCM in a round-bottom flask.
-
Acid Addition: Add an excess of TFA to the solution (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS by observing the disappearance of the starting material and the appearance of the di-acid product.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the starting amine. | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. |
| Poor reactivity of the electrophile (e.g., alkyl chloride instead of tosylate or iodide). | Convert the leaving group to a more reactive one (e.g., using the Finkelstein reaction to convert a chloride to an iodide). | |
| Side reactions such as elimination. | Ensure the use of a primary electrophile. Williamson ether synthesis is not efficient with secondary or tertiary halides. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. | |
| Presence of Multiple Impurities | Incomplete reaction, leaving starting materials. | Increase reaction time or temperature, or use a slight excess of the electrophile. |
| Formation of over-alkylated (quaternary ammonium (B1175870) salt) or under-alkylated (mono-PEGylated) products. | Carefully control the stoichiometry of the reactants. | |
| Elimination byproducts. | Use a less sterically hindered base or a more reactive electrophile at a lower temperature. | |
| Difficulty in Purification | Streaking or poor separation on silica gel column. | The basic amine group can interact strongly with acidic silica. Add a competing base like triethylamine (0.1-1%) to the eluent or use an amine-functionalized silica gel column.[5][6] |
| Co-elution of product with impurities of similar polarity. | Optimize the solvent gradient in column chromatography. Consider using a different stationary phase (e.g., reverse-phase chromatography). | |
| Incomplete t-butyl Ester Deprotection | Insufficient acid strength or reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction closely by LC-MS. |
| Steric hindrance around the ester group. | Consider using a stronger acid system or a longer reaction time. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: Purification of Bis-PEG4-t-butyl ester Conjugates
Welcome to the technical support center for the purification of Bis-PEG4-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific PEG-based PROTAC linkers.
Frequently Asked Questions (FAQs)
Q1: What is a this compound, and what is its primary application?
A1: A this compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1] These linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system.[1] The molecule features two PEG4 chains, each terminated with a t-butyl ester, which protects a carboxylic acid group.
Q2: What are the main challenges in purifying this compound conjugates?
A2: The primary challenges in purifying these conjugates stem from the properties of the PEG linker and the t-butyl ester groups:
-
Product Heterogeneity: The reaction mixture can contain the desired product alongside unreacted starting materials and various side products.
-
High Polarity: The PEG chain gives the molecule high polarity, which can lead to issues like streaking in normal-phase chromatography.[2]
-
Lack of a Strong UV Chromophore: The basic PEG structure doesn't absorb strongly in the UV-Vis spectrum, which can make detection by standard HPLC methods challenging.[2]
-
Stability of t-butyl Ester: The t-butyl ester is sensitive to acidic conditions, which are often used in reverse-phase chromatography. This can lead to premature deprotection.[3][4]
Q3: Which chromatographic techniques are most effective for purifying this compound conjugates?
A3: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purifying PEGylated molecules. The two most common modes of HPLC for this purpose are:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity and is highly effective for purifying PEGylated conjugates.[][6][7]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing unreacted starting materials or aggregates.[][8]
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound conjugates.
Issue 1: Poor Resolution in RP-HPLC
Symptom: The peaks for the desired conjugate and impurities are overlapping in the chromatogram.
| Possible Cause | Suggested Solution |
| Inappropriate HPLC column | For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size. The choice will depend on the properties of the conjugated molecule.[6] For some PEG compounds, C4 or C8 columns can provide better separation than C18.[9] |
| Suboptimal gradient elution | Optimize the gradient profile. A shallower gradient around the elution time of the components of interest can improve resolution.[6] |
| Incorrect mobile phase | Adjust the mobile phase composition. For RP-HPLC, varying the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid) can significantly impact separation.[6] |
| Column overload | Reduce the amount of sample loaded onto the column.[9] |
Issue 2: Low Recovery of the Purified Conjugate
Symptom: The final yield of the purified conjugate is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Adsorption to the column | The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.[6] |
| Product degradation | The t-butyl ester may be cleaving under acidic mobile phase conditions. Consider using a mobile phase with a neutral pH modifier, such as ammonium (B1175870) acetate, if your conjugate is sensitive to acid.[2] Investigate the stability of your conjugate at different pH values and temperatures.[6] |
| Precipitation on the column | The conjugate may be precipitating on the column due to the mobile phase composition. Ensure your sample is fully dissolved in the mobile phase before injection.[6] |
Issue 3: Presence of Unexpected Peaks in the Final Product
Symptom: HPLC analysis of the purified fraction shows additional, unidentified peaks.
| Possible Cause | Suggested Solution |
| Reaction byproducts | The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.[6] |
| Degradation products | The conjugate or starting materials may have degraded during the reaction or purification. This could include the cleavage of the t-butyl ester. Analyze the stability of all components under the experimental conditions.[6] |
| Contaminants from reagents or solvents | Ensure the use of high-purity reagents and solvents. |
Experimental Protocols
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is a general guideline and should be optimized for your specific conjugate.
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
-
Injection Volume: 1 mL of the filtered reaction mixture.
-
Fraction Collection: Collect fractions based on the elution profile of the desired conjugate.
Visualizations
Caption: A general workflow for the purification of this compound conjugates.
Caption: A logical approach to troubleshooting common purification issues.
References
Troubleshooting low yield in PROTAC synthesis with Bis-PEG4-t-butyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Bis-PEG4-t-butyl ester as a linker.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic strategy for creating a heterobifunctional PROTAC using a symmetrical linker like this compound?
A1: A stepwise approach is generally employed. This involves the mono-functionalization of the this compound with the first ligand (either the warhead or the E3 ligase ligand), followed by purification of the mono-substituted intermediate. The second step is the deprotection of the remaining t-butyl ester to reveal a carboxylic acid. Finally, the third step is the coupling of the second ligand to this newly formed carboxylic acid.
Q2: Which coupling reagents are recommended for the amide bond formation with the carboxylic acids derived from the this compound linker?
A2: Standard peptide coupling reagents are effective. The most commonly used combination is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).[1]
Q3: What are the standard conditions for the deprotection of the t-butyl ester in the PROTAC synthesis workflow?
A3: The t-butyl ester is typically removed under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM). The reaction is usually carried out at room temperature and monitored by LC-MS for completion.[1]
Q4: How can I monitor the progress of the reaction at each step?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal analytical technique to monitor the progress of each reaction step. By analyzing small aliquots of the reaction mixture, you can track the consumption of starting materials and the formation of the desired product, as well as any potential side products.
Q5: What are the main challenges when working with a symmetrical bifunctional linker?
A5: The primary challenge is achieving selective mono-substitution. The reaction conditions need to be carefully controlled to minimize the formation of the di-substituted product. Additionally, purification of the mono-substituted product from the di-substituted and unreacted starting material can be challenging due to similar polarities.
Troubleshooting Guide for Low Yield
Low yield is a common issue in multi-step organic synthesis. The following sections provide guidance on troubleshooting low yields at different stages of your PROTAC synthesis with this compound.
Problem 1: Low Yield in Mono-Amide Coupling Step
This step involves reacting one equivalent of your amine-containing ligand with the this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Inefficient Carboxylic Acid Activation | Increase the equivalents of coupling reagent (HATU) to 1.2-1.5 eq. and the base (DIPEA) to 2-3 eq. Ensure all reagents are anhydrous. | Improved conversion of the starting material to the mono-coupled product. |
| Steric Hindrance | If the amine on your ligand is sterically hindered, consider increasing the reaction temperature to 40-50 °C and extending the reaction time. | Increased reaction rate and higher yield of the desired product. |
| Formation of Di-substituted Product | Use a slight excess of the this compound (1.1-1.2 eq.) relative to your amine-containing ligand to favor mono-substitution. Monitor the reaction closely by LC-MS and stop it once the maximum amount of mono-substituted product is formed. | Minimized formation of the di-substituted byproduct, simplifying purification. |
| Hydrolysis of Activated Ester | Ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. | Reduced hydrolysis of the activated ester intermediate, leading to a higher yield. |
Quantitative Data Comparison (Illustrative)
| Parameter | Expected Yield (%) | Observed Low Yield (%) |
| Mono-acylation | 50 - 70 | < 30 |
Problem 2: Incomplete Deprotection of the t-Butyl Ester
This step involves the removal of the t-butyl protecting group to generate a free carboxylic acid.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Insufficient Acid | Increase the concentration of TFA in DCM to 20-50% (v/v). Ensure the reaction is stirred for an adequate amount of time (1-3 hours). | Complete conversion of the t-butyl ester to the carboxylic acid, as confirmed by LC-MS. |
| Presence of Acid-Scavenging Species | Ensure the starting material is free from basic impurities that could neutralize the TFA. | Efficient deprotection reaction with a higher yield of the desired carboxylic acid. |
| Premature Work-up | Monitor the reaction by LC-MS until the starting material is fully consumed before proceeding with the work-up. | Avoids isolation of a mixture of starting material and product. |
Quantitative Data Comparison (Illustrative)
| Parameter | Expected Yield (%) | Observed Low Yield (%) |
| Deprotection | > 90 | < 70 |
Problem 3: Low Yield in the Final Amide Coupling Step
This step involves coupling the second amine-containing ligand to the deprotected carboxylic acid intermediate.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Poor Quality of Intermediate | Ensure the carboxylic acid intermediate from the previous step is pure and free of residual TFA, which can interfere with the coupling reaction. Co-evaporation with a non-polar solvent like toluene (B28343) can help remove residual acid. | Improved coupling efficiency and a cleaner reaction profile. |
| Inefficient Coupling | Similar to the first coupling step, ensure optimal amounts of coupling reagent (HATU, 1.2-1.5 eq.) and base (DIPEA, 2-3 eq.) are used. | Higher conversion to the final PROTAC product. |
| Product Degradation | If the final PROTAC is unstable, consider milder reaction conditions or a different coupling reagent. | Minimized degradation and improved isolated yield of the final product. |
| Difficult Purification | The final PROTAC may be difficult to purify by column chromatography due to its properties. Consider preparative HPLC for final purification.[1] | Higher purity and better recovery of the final PROTAC. |
Quantitative Data Comparison (Illustrative)
| Parameter | Expected Yield (%) | Observed Low Yield (%) |
| Final Coupling | 40 - 60 | < 25 |
Experimental Protocols
Protocol 1: General Procedure for Mono-Amide Coupling
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Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS every 1-2 hours.
-
Once the desired mono-substituted product is maximized, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for t-Butyl Ester Deprotection
-
Dissolve the mono-substituted t-butyl ester intermediate in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting carboxylic acid is often used in the next step without further purification after co-evaporation with toluene to remove residual TFA.
Protocol 3: General Procedure for Final Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) and the second amine-containing ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizations
PROTAC Synthesis Workflow
References
Steric hindrance effects with Bis-PEG4-t-butyl ester
Welcome to the technical support center for Bis-PEG4-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments with this versatile linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions in a practical Q&A format to help you navigate your experiments successfully.
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional, PEG-based linker commonly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein.[1] The this compound serves as a flexible, hydrophilic spacer connecting the ligand for the target protein and the ligand for the E3 ligase.
Q2: I am observing low yield in my first conjugation step to the this compound. What are the possible causes and solutions?
A2: Low conjugation yield can stem from several factors. Here’s a troubleshooting guide:
| Possible Cause | Recommended Solution(s) |
| Suboptimal Reaction pH | Ensure the pH of your reaction buffer is appropriate for the chemistry you are using. For example, NHS ester reactions with primary amines are most efficient at a pH of 7.2-8.5.[2][3] |
| Hydrolysis of a Reactive Group | If you have converted one of the functional ends to a more reactive species (like an NHS ester), it may be susceptible to hydrolysis. Use freshly prepared activated linkers and consider preparing stock solutions in a dry, aprotic solvent like DMSO or DMF, adding it to the reaction buffer just before use.[3] |
| Steric Hindrance | The PEG4 linker itself is designed to minimize steric hindrance, but the structure of your protein or small molecule can still impede the reaction.[4][5] Consider optimizing the molar ratio of the reactants or extending the reaction time. |
| Inaccessible Functional Groups | The target functional groups on your protein or molecule may not be readily accessible. For proteins, you might consider gentle denaturation and refolding if your protein's stability allows. |
| Buffer Incompatibility | Avoid buffers containing primary amines (e.g., Tris or glycine) if you are performing an NHS ester conjugation, as they will compete with your target molecule.[3] |
Q3: How does the PEG4 length of this linker affect steric hindrance and the properties of my final conjugate?
A3: The PEG4 linker plays a crucial role in managing steric hindrance and modulating the physicochemical properties of the final conjugate.[4][5]
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Reduces Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the two conjugated molecules. This is critical for preserving the biological activity of proteins by preventing the second molecule from interfering with binding sites.[4]
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Increases Hydrophilicity: The ethylene (B1197577) glycol units increase the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules, helping to prevent aggregation.[4][5]
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Impact on Biological Activity: While PEG linkers mitigate steric hindrance between conjugated molecules, the PEG chain itself can sometimes shield the conjugated molecule, potentially reducing its biological activity.[6] The optimal PEG length often represents a balance between improved pharmacokinetics and maintaining potent bioactivity.[5][6] Longer PEG chains generally lead to a longer circulation half-life but may decrease in vitro cytotoxicity.[5][6]
Q4: I am having trouble with the deprotection of the t-butyl ester. What are the common issues and how can I resolve them?
A4: Deprotection of the t-butyl ester, typically with trifluoroacetic acid (TFA), can sometimes be incomplete or lead to side reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration. Steric hindrance around the ester linkage. | Increase the reaction time or use a higher concentration of TFA (e.g., 50% TFA in dichloromethane). Monitor the reaction progress by HPLC or ¹H NMR. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) indicates cleavage. |
| Formation of Side Products (Alkylation) | The acidic cleavage generates a stable t-butyl cation, which is a reactive intermediate that can alkylate electron-rich amino acid residues like tryptophan or methionine. | Add "scavengers" to the cleavage cocktail to trap the t-butyl cations. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). |
| Degraded Reagent | The quality of TFA can affect the efficiency of the deprotection. | Use a fresh, high-purity bottle of TFA for the reaction. |
Q5: After the first conjugation and purification, I am struggling with the second conjugation step. What should I consider?
A5: The second conjugation requires careful activation of the newly deprotected carboxylic acid.
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Activation of the Carboxylic Acid: The carboxylic acid revealed after t-butyl ester deprotection needs to be activated to react with the second molecule (e.g., a primary amine). A common method is to convert it to an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.[7] This activation is typically most efficient at a pH of 4.5-7.2.[7]
-
pH Shift for Conjugation: After activation, the reaction with a primary amine-containing molecule is most efficient at a pH of 7-8.[7] Therefore, a buffer exchange or pH adjustment may be necessary after the activation step.
-
Purification of the Intermediate: Ensure that your mono-functionalized intermediate is pure before proceeding to the second conjugation. Unreacted starting materials can complicate the second reaction and the final purification. Size-exclusion chromatography (SEC) or preparative HPLC are often used for purification.
Data Presentation: Impact of PEG Linker Length on Conjugation Efficiency
The length of the PEG linker can significantly influence the outcome of a bioconjugation reaction, particularly for antibody-drug conjugates (ADCs). The following table summarizes representative data on how PEG length can affect the drug-to-antibody ratio (DAR).
| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) | Reference |
| PEG4 | 2.5 | [8] |
| PEG6 | 5.0 | [8] |
| PEG8 | 4.8 | [8] |
| PEG12 | 3.7 | [8] |
| PEG24 | 2.0 | [8] |
This data is compiled from a study involving trastuzumab conjugated to maleimide-PEGx-MMAD and illustrates a general trend. The optimal PEG length can be context-dependent.[8]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Sequential Two-Step Conjugation
This protocol outlines the sequential conjugation of two different amine-containing molecules (Molecule A and Molecule B) using this compound. This is a general workflow that will require optimization for specific molecules.
-
Activation of Carboxylic Acid: One of the carboxylic acid groups on the this compound needs to be activated. Dissolve the this compound in an anhydrous organic solvent (e.g., DMF or DMSO). Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 4-6 hours.
-
First Conjugation Reaction: Prepare a solution of Molecule A (containing a primary amine) in an appropriate buffer (e.g., PBS, pH 7.4). Add the activated this compound-NHS ester to the solution of Molecule A. The molar ratio should be optimized, but a starting point is a 5- to 10-fold molar excess of the linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of the Intermediate: Remove the excess, unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis. The purified product is Molecule A-PEG4-t-butyl ester.
-
Acidic Cleavage: Dissolve the purified Molecule A-PEG4-t-butyl ester in a cleavage cocktail, for example, 50% Trifluoroacetic Acid (TFA) in dichloromethane (B109758) (DCM). If Molecule A contains acid-sensitive groups, include scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by HPLC to ensure complete deprotection.
-
Work-up: Remove the TFA and solvent under reduced pressure. The resulting product can often be precipitated and washed with cold diethyl ether.
-
Purification: Purify the deprotected intermediate (Molecule A-PEG4-COOH) using preparative HPLC to ensure high purity before the next step.
-
Activation: Dissolve the purified Molecule A-PEG4-COOH in an appropriate buffer (e.g., MES buffer, pH 5-6). Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Let the activation reaction proceed for 15-30 minutes at room temperature.[7]
-
Second Conjugation: Prepare a solution of Molecule B (containing a primary amine) in a conjugation buffer (e.g., PBS, pH 7.4). Add the activated Molecule A-PEG4-NHS ester to the solution of Molecule B.
-
pH Adjustment: It may be beneficial to adjust the pH of the reaction mixture to 7.2-7.5 to optimize the reaction with the amine on Molecule B.[7]
-
Reaction: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or a solution of hydroxylamine.[7]
-
Final Purification: Purify the final conjugate (Molecule A-PEG4-Molecule B) using an appropriate chromatography method such as SEC or preparative HPLC.
Protocol 2: Characterization of the Final Conjugate
-
Mass Spectrometry (MS): Use techniques like MALDI-TOF or LC-MS to confirm the molecular weight of the final conjugate and verify that both molecules have been successfully attached.
-
HPLC Analysis: Use analytical HPLC (e.g., reverse-phase or size-exclusion) to assess the purity of the final product.
-
SDS-PAGE (for protein conjugates): If one or both of your molecules are proteins, SDS-PAGE can be used to visualize the increase in molecular weight after each conjugation step. The final conjugate should show a band shift corresponding to the addition of the linker and the second molecule.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Steric hindrance mitigation with a PEG4 linker.
Caption: Workflow for sequential conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. books.rsc.org [books.rsc.org]
Bis-PEG4-t-butyl ester handling and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and application of Bis-PEG4-t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions depending on the duration of storage.
| Storage Duration | Temperature | Atmosphere |
| Long-term (months to years) | -20°C | Dry, dark |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
It is crucial to protect the compound from moisture as it is hygroscopic.[1][2] Always allow the container to reach room temperature before opening to prevent condensation.[1][2] The product is generally stable enough for shipping at ambient temperatures for a few weeks.[3][4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a variety of common laboratory solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Dichloromethane (B109758) (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Soluble |
Q3: What are the main applications of this compound?
A3: this compound is a versatile polyethylene (B3416737) glycol (PEG) linker primarily used in bioconjugation and drug development. Its hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules.[5][6] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8] The terminal amino group can react with carboxylic acids, activated NHS esters, and carbonyls, while the t-butyl ester groups can be deprotected under acidic conditions to reveal a carboxylic acid for further conjugation.[1][9][10][11]
Q4: What safety precautions should be taken when handling this compound?
A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Based on available safety data, the compound may be harmful if swallowed and is considered very toxic to aquatic life with long-lasting effects.[8] Avoid release into the environment and dispose of the compound and its container at an approved waste disposal plant.[8]
Troubleshooting Guide
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step |
| Steric Hindrance: The PEG chain may physically block the reactive ends of the linker from accessing the target functional groups on the biomolecule. | Consider using a longer PEG linker to provide more space between the molecules being conjugated. |
| Incorrect Reaction pH: The reactivity of the terminal amine group is pH-dependent. | Optimize the reaction pH. For reactions with NHS esters, a pH of 7.5-8.5 is generally recommended. |
| Hydrolysis of Reagents: If using moisture-sensitive reagents like NHS esters, they may have degraded. | Ensure all reagents and solvents are anhydrous. Prepare solutions fresh before use. |
| Inactive Biomolecule: The target functional groups on the biomolecule may not be available for reaction. | Confirm the purity and activity of your biomolecule. For example, ensure that lysine (B10760008) residues are accessible and not buried within the protein structure. |
Issue 2: Difficulty with t-Butyl Ester Deprotection
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction: The deprotection reaction may not have gone to completion. | Increase the reaction time or the concentration of the acid catalyst (e.g., TFA). Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Degradation of the Molecule: Harsh acidic conditions can potentially degrade the PEG linker or the conjugated molecule. | Use milder deprotection conditions. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. |
| Work-up Issues: Residual acid can interfere with subsequent steps. | Ensure thorough removal of the acid after deprotection. This can be achieved by evaporation under vacuum and co-evaporation with a suitable solvent. Neutralize the reaction mixture carefully if required for the next step. |
Experimental Protocols
Protocol 1: General Procedure for Deprotection of t-Butyl Ester
This protocol describes a typical method for the removal of the t-butyl protecting group from this compound or its conjugates.
-
Dissolve the Compound: Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the Reaction: Stir the solution at room temperature. The reaction time can vary, but a common duration is around 5 hours. It is advisable to monitor the reaction by TLC or LC-MS to determine completion.
-
Solvent Removal: Once the reaction is complete, remove the DCM and TFA by evaporation under vacuum.
-
Aqueous Work-up: Dissolve the residue in DCM and wash it twice with water and once with a saturated sodium chloride (brine) solution.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo to obtain the deprotected product. The crude product can often be used in the next step without further purification.
Visualizations
Caption: Workflow for the deprotection of the t-butyl ester group.
Caption: Troubleshooting logic for addressing low conjugation yield.
References
- 1. NH-bis(PEG4-t-butyl ester)|CAS 2055041-41-1|DC Chemicals [dcchemicals.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. rsc.org [rsc.org]
- 4. N-Me-N-bis(PEG4-t-butyl ester) | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. chempep.com [chempep.com]
- 7. N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester), 2093153-97-8 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. NH-Bis(PEG4-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]
- 11. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
Validation & Comparative
A Researcher's Guide to PROTAC Linkers: A Comparative Analysis of Bis-PEG4-t-butyl Ester and Other PEG Variants
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture consists of three key components: a ligand to bind the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2][3]
Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used motifs, featured in over half of reported PROTACs.[4][5] Their popularity stems from their hydrophilicity, biocompatibility, and the synthetic tractability that allows for systematic modification of their length.[6][7] This guide provides a detailed comparison of PEG linkers for PROTAC applications, with a specific focus on Bis-PEG4-t-butyl ester as a synthetic building block versus other PEG linkers of varying lengths. We will delve into supporting experimental data, detailed protocols, and visual guides to aid researchers in the rational design of next-generation protein degraders.
The Role of PEG Linkers in PROTAC Design
The linker is far from a passive spacer; it actively modulates a PROTAC's performance.[8] The length and composition of the PEG chain have a profound impact on several key parameters:
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Solubility and Physicochemical Properties: The repeating ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can improve the solubility of the often large and lipophilic PROTAC molecules.[9][10] This enhancement is crucial for compatibility with physiological environments.[1]
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Cell Permeability: The relationship between PEGylation and permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG chains may allow the PROTAC to adopt folded conformations.[9][11] This "chameleon effect" can shield the molecule's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[8][12]
-
Ternary Complex Formation: The linker's length is paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[13][] A linker that is too short can cause steric clashes, while an overly long one may lead to an unstable complex, reducing the efficiency of ubiquitin transfer.[6][9] This optimization is critical for achieving potent protein degradation, as measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13][15]
This compound: A Versatile Synthetic Intermediate
This compound is a bifunctional, PEG-based linker building block used in the synthesis of PROTACs.[16][17] Its structure features a PEG4 (four ethylene glycol units) chain flanked by two carboxylic acid groups, which are protected as t-butyl esters.[18]
The primary utility of this reagent lies in its synthetic versatility. The t-butyl ester protecting groups are stable under many reaction conditions but can be readily removed with mild acid to reveal the free carboxylic acids. These can then be coupled to amine-functionalized POI or E3 ligase ligands via standard amide bond formation reactions. This allows for a modular and controlled assembly of the final PROTAC molecule.
While this compound itself is an intermediate, the resulting PROTAC incorporates a PEG4 linker. The performance of this final molecule can be compared to PROTACs constructed with PEG linkers of different lengths.
Comparative Performance of PEG Linkers
The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[13] However, systematic studies reveal clear trends in how linker length affects a PROTAC's physicochemical properties and degradation efficiency.
Data Presentation: Physicochemical and Performance Metrics
The following tables summarize representative data for a series of hypothetical Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker length.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| PROTAC 4 | PEG6 | 1007.1 | 2.1 | 211.5 | 4 | 16 | 38 |
Data is illustrative and compiled from trends reported in the literature.[9] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl Chain | 150 | 85 | 1.2 |
| PROTAC 2 | PEG2 | 75 | 92 | 2.5 |
| PROTAC 3 | PEG4 | 25 | >95 | 3.8 |
| PROTAC 4 | PEG6 | 60 | 90 | 2.1 |
Data is illustrative and compiled from various sources in the literature.[9][19] DC50 and Dmax values are cell-line dependent.
As shown in the tables, increasing the number of PEG units generally leads to:
-
A decrease in the calculated lipophilicity (cLogP).
-
An increase in the topological polar surface area (TPSA) and the number of hydrogen bond acceptors.
-
A non-linear relationship with degradation potency (DC50) and cell permeability, with an optimal length (in this case, PEG4) often observed.[2]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound|2100306-53-2|安捷凯 [anjiechem.com]
- 18. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating PROTAC Efficacy: Featuring the Bis-PEG4-t-butyl Ester Linker
For researchers and professionals in drug development, the careful selection of each component in a Proteolysis Targeting Chimera (PROTAC) is critical to its success. The linker, which connects the target protein ligand to the E3 ligase ligand, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a framework for comparing the performance of PROTACs utilizing the Bis-PEG4-t-butyl ester linker against alternatives, supported by established experimental protocols and data presentation formats.
This compound is a popular polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[1] Its PEG structure imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The t-butyl ester groups offer a stable protecting group for carboxylic acid functionalities that can be deprotected under acidic conditions for further chemical modification.[2][3][4][5]
Comparing PROTAC Efficacy: A Hypothetical Study
To objectively assess the contribution of the this compound linker to a PROTAC's performance, a comparative study is essential. This typically involves synthesizing a series of PROTACs targeting the same protein of interest (POI) but featuring different linkers.
Objective: To compare the degradation efficiency, kinetics, and selectivity of a PROTAC utilizing the this compound linker (PROTAC-A) against two alternatives: one with a shorter, more rigid linker (PROTAC-B) and another with a different chemical composition, such as an alkyl chain (PROTAC-C).
Target Protein: Bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation.
Cell Lines:
-
MCF-7 (Human breast adenocarcinoma): To assess efficacy in a common cancer cell line.
-
HEK293 (Human embryonic kidney): A standard cell line for protein expression and mechanistic studies.
-
RPMI-8226 (Human multiple myeloma): A hematological cancer cell line where BRD4 is a key therapeutic target.
Experimental Protocols for Efficacy Assessment
The efficacy of a PROTAC is determined through a series of in vitro experiments designed to measure its ability to induce the degradation of the target protein.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and semi-quantify the reduction in the level of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate MCF-7, HEK293, and RPMI-8226 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations (e.g., 1 nM to 10 µM) of PROTAC-A, PROTAC-B, and PROTAC-C for a fixed duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. The percentage of remaining protein is calculated relative to the vehicle-treated control. From this data, the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation) can be determined.[6]
In-Cell Western (ICW) or High-Content Imaging for Quantitative Analysis
These methods offer higher throughput and more quantitative data on protein degradation.
Methodology:
-
Cell Plating and Treatment: Seed cells in 96-well or 384-well plates. Treat with a serial dilution of the PROTACs as described for Western blotting.
-
Fixation and Permeabilization: After the treatment period, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells and then incubate with a primary antibody against the target protein. Following washes, add a fluorescently-labeled secondary antibody. A nuclear stain (e.g., DAPI) can be used for cell counting and normalization.
-
Imaging and Analysis: Acquire images using a high-content imaging system or an In-Cell Western scanner. The fluorescence intensity of the target protein is quantified on a per-cell basis and normalized to the cell number. This data is used to generate dose-response curves and calculate DC₅₀ and Dₘₐₓ values.
Mass Spectrometry-based Proteomics for Selectivity Profiling
This unbiased approach is crucial for identifying off-target effects and confirming the selectivity of the PROTAC.
Methodology:
-
Cell Treatment and Lysis: Treat cells with an effective concentration of each PROTAC (e.g., the DC₅₀ concentration) and a vehicle control.
-
Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a different isobaric mass tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups. A selective PROTAC will show a significant decrease only in the abundance of the intended target protein.
Data Presentation for Comparative Analysis
To facilitate easy comparison, the quantitative data from these experiments should be summarized in clear, structured tables.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs in Different Cell Lines (24-hour treatment)
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | This compound | MCF-7 | 15 | >95 |
| HEK293 | 25 | >90 | ||
| RPMI-8226 | 10 | >95 | ||
| PROTAC-B | Short, Rigid Linker | MCF-7 | 50 | >90 |
| HEK293 | 80 | >85 | ||
| RPMI-8226 | 35 | >90 | ||
| PROTAC-C | Alkyl Chain Linker | MCF-7 | 120 | >80 |
| HEK293 | 200 | >75 | ||
| RPMI-8226 | 95 | >85 |
Table 2: Degradation Kinetics of PROTAC-A in RPMI-8226 Cells (at 100 nM)
| Time Point (hours) | Remaining BRD4 Protein (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 60 |
| 4 | 25 |
| 8 | <10 |
| 16 | <5 |
| 24 | <5 |
Visualizing Mechanisms and Workflows
Diagrams are invaluable for illustrating the complex biological processes and experimental procedures involved in PROTAC research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH-Bis(PEG4-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]
- 3. N-Me-N-bis(PEG4-t-butyl ester) | BroadPharm [broadpharm.com]
- 4. N-(Amino-PEG3)-N-bis(PEG4-t-butyl ester), 2353409-57-9 | BroadPharm [broadpharm.com]
- 5. NH-bis(PEG4-t-butyl ester), 2055041-41-1 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Mass Spectrometry for Confirming Bis-PEG4-t-butyl Ester Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of linkers like Bis-PEG4-t-butyl ester is a critical step in the synthesis of many targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Confirmation of this conjugation is paramount, and mass spectrometry stands as the gold standard for this verification. This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)—for the analysis of this compound conjugates.
At a Glance: MALDI-TOF vs. ESI-LC/MS for PEG4 Linker Conjugation Analysis
| Feature | MALDI-TOF MS | ESI-LC/MS |
| Primary Use | Rapid screening and determination of molecular weight shifts. | Detailed structural confirmation, purity analysis, and quantification. |
| Sample Throughput | High | Moderate |
| Ionization | "Soft" ionization, primarily producing singly charged ions. | "Soft" ionization, often producing multiply charged ions. |
| Complexity of Spectra | Generally simpler, showing the mass of the intact molecule. | Can be more complex due to multiple charge states and adducts. |
| Hyphenation | Typically used as a standalone technique. | Coupled with liquid chromatography for separation prior to analysis. |
| Fragmentation | Possible with post-source decay (PSD) or in-source decay (ISD), but less common for routine confirmation. | Tandem MS (MS/MS) is readily achievable for detailed structural elucidation. |
| Ideal For | Quick confirmation of successful conjugation and screening of reaction conditions. | In-depth characterization of the final product, including identification of conjugation sites and impurities. |
In-Depth Comparison
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for the rapid determination of the molecular weight of a sample.[1][2] In the context of this compound conjugation, it is an excellent tool for quickly verifying if the linker has been successfully attached to the target molecule. The resulting mass spectrum will clearly show a mass shift corresponding to the addition of the this compound moiety.
Strengths:
-
Speed and Simplicity: MALDI-TOF analysis is very fast, with sample preparation and data acquisition taking only a few minutes per sample. The resulting spectra are often straightforward to interpret, showing a clear peak for the conjugated molecule.[3]
-
Tolerance to Buffers and Salts: While not immune, MALDI-TOF can be more tolerant of salts and non-volatile buffers in the sample compared to ESI-MS.
Limitations:
-
Limited Structural Information: While MALDI-TOF confirms the mass of the conjugate, it provides limited information about the specific site of conjugation or the presence of isomers.
-
Potential for Fragmentation: Although a "soft" ionization technique, some in-source decay or fragmentation of the PEG chain can occur, which may complicate the spectrum.
Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)
ESI-LC/MS is a highly versatile and sensitive technique that provides both separation and detailed mass analysis.[4] The coupling of liquid chromatography allows for the separation of the conjugated product from unreacted starting materials and other impurities before it enters the mass spectrometer.
Strengths:
-
Detailed Structural Information: ESI-LC/MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information, including the precise location of the this compound conjugation.[5] Fragmentation patterns can be used to map the connectivity of the molecule.
-
High Sensitivity and Quantitative Capabilities: This technique is highly sensitive and can be used for the quantitative analysis of the conjugated product.[6]
-
Purity Assessment: The chromatographic separation allows for a thorough assessment of the purity of the sample.
Limitations:
-
Complex Spectra: ESI often produces multiply charged ions, which can lead to more complex spectra that require deconvolution to determine the molecular weight.
-
Sensitivity to Sample Matrix: The ESI process is sensitive to the presence of salts and other non-volatile components in the sample, which can suppress the signal.
Experimental Protocols
MALDI-TOF MS Protocol for this compound Conjugate Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.
-
-
Matrix Selection and Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50% acetonitrile/0.1% TFA.
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the target plate.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode over an appropriate mass range to include the expected molecular weights of the starting material and the conjugate.
-
ESI-LC/MS Protocol for this compound Conjugate Analysis
-
Sample Preparation:
-
Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 15 minutes) is a good starting point.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical columns.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap is recommended.
-
Scan Range: A wide scan range (e.g., m/z 100-2000) is used to detect the precursor ions.
-
MS/MS Analysis: For structural confirmation, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of the conjugate to obtain fragmentation data.
-
Data Presentation
Hypothetical MALDI-TOF MS Data for Confirmation of Conjugation
| Analyte | Expected Monoisotopic Mass (Da) | Observed [M+H]+ (Da) |
| Target Molecule | 150.1234 | 151.1312 |
| This compound | 406.51 | 407.5178 |
| Conjugated Product | 556.6334 | 557.6410 |
Hypothetical ESI-LC/MS Data for Confirmation of Conjugation
| Analyte | Retention Time (min) | Observed Precursor Ion (m/z) | Charge State | Deconvoluted Mass (Da) |
| Target Molecule | 3.5 | 151.1310 | +1 | 150.1232 |
| This compound | 8.2 | 407.5175 | +1 | 406.5103 |
| Conjugated Product | 10.1 | 557.6408 | +1 | 556.6330 |
Visualizing the Workflow
Caption: Workflow for Mass Spectrometry Analysis of Conjugation.
Signaling Pathway and Logical Relationships
Caption: Logic Diagram for Confirming Conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
A Comparative Guide to the Biological Evaluation of PROTACs Featuring PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount as they significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of the biological performance of PROTACs containing polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bis-PEG4-t-butyl ester, with alternative linker chemistries. The data presented herein focuses on well-characterized PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4), two clinically relevant targets in oncology and inflammation.
Quantitative Comparison of PROTAC Performance
The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration required for 50% degradation) and Dmax (maximum percentage of degradation) values. Cellular viability assays (IC50) are also crucial to determine the functional consequence of target degradation.
BRD4-Targeting PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins and a key regulator of oncogene transcription. Several well-characterized PROTACs targeting BRD4, such as MZ1, ARV-825, and dBET1, utilize PEG-based linkers.
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| MZ1 | VHL | 3-unit PEG | H661 | 8 | >95 | - |
| H838 | 23 | >95 | - | |||
| HeLa | - | Complete at 100 nM | - | |||
| Mv4-11 | - | - | pEC50 = 7.6 | |||
| ARV-825 | Cereblon | PEG-based | Burkitt's Lymphoma (BL) | < 1 | >90 | - |
| 22RV1 | 0.57 | >90 | - | |||
| NAMALWA | 1 | >90 | - | |||
| dBET1 | Cereblon | PEG-based | MV4-11 | < 100 | >85 | Potent |
Note: The exact structure of the linker in ARV-825 and dBET1 is proprietary but is known to be PEG-based.
BTK-Targeting PROTACs
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. PROTACs targeting BTK have been developed with both PEG and alkyl-based linkers, providing a basis for comparison.
| PROTAC | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| MT-802 | Cereblon | Polyethylene glycol (PEG) | NAMALWA | 14.6 | >95 |
| RC-1 | Cereblon | PEG6 | K562, Mino | Potent degradation at 1 µM | - |
| RC-3 | Cereblon | Dimethylated cyanoacrylamide with PEG | Mino | < 10 | ~90 |
| IR-1 | Cereblon | Acrylamide with PEG | Mino | < 10 | ~90 |
| IR-2 | Cereblon | Acrylamide with PEG | Mino | < 10 | ~90 |
| NC-1 | Cereblon | Non-covalent with PEG | Mino | 2.2 | 97 |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a series of interconnected steps.
Caption: General mechanism of PROTAC-mediated protein degradation.
The biological evaluation of PROTACs typically follows a standardized workflow to assess their efficacy and cellular effects.
Unlocking Targeted Protein Degradation: A Comparative Guide to Bis-PEG4-t-butyl Ester in PROTAC Development
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Bis-PEG4-t-butyl ester, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, with other linker alternatives, supported by experimental data from published research. We delve into the impact of linker composition and length on PROTAC efficacy and provide detailed experimental protocols to inform the rational design of next-generation protein degraders.
This compound serves as a flexible and hydrophilic spacer, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. Its PEG4 (polyethylene glycol with four repeating units) backbone enhances the solubility and cell permeability of the resulting PROTAC molecule, crucial properties for its biological activity. The terminal t-butyl ester groups provide a convenient handle for synthetic elaboration, allowing for the covalent attachment of the warhead and E3 ligase ligand through amide bond formation following deprotection.
Performance Comparison of PEG Linkers in PROTACs
The length and composition of the linker play a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. Variations in linker length can significantly impact the efficacy of a PROTAC, as demonstrated in studies on various protein targets.
Case Study: Estrogen Receptor α (ERα) Degradation
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency on the number of atoms in the PEG chain. A series of PROTACs were synthesized with varying linker lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 12 | >1000 | <20 | Cyrus et al. |
| 16 | 100 | >80 | Cyrus et al. |
| 20 | 500 | ~60 | Cyrus et al. |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
The data clearly indicates that a 16-atom linker provided the optimal distance for efficient ERα degradation, highlighting the critical nature of linker length optimization.
Case Study: TANK-binding kinase 1 (TBK1) and Cyclin-dependent kinase 9 (CDK9) Degradation
Similar linker length-dependent effects have been observed for other protein targets. For TBK1- and CDK9-targeting PROTACs, variations in the PEG linker length resulted in significant differences in their degradation potency.
| Target Protein | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Reference |
| TBK1 | PEG | 3 | 50 | BenchChem |
| TBK1 | PEG | 5 | 10 | BenchChem |
| TBK1 | PEG | 7 | 100 | BenchChem |
| CDK9 | PEG | 2 | 25 | BenchChem |
| CDK9 | PEG | 4 | 5 | BenchChem |
| CDK9 | PEG | 6 | 50 | BenchChem |
These examples underscore the necessity of empirical determination of the optimal linker length for each specific target protein and E3 ligase pair. While this compound provides a 15-atom spacer (including the atoms from the ester groups after conjugation), its length can be readily modified by using PEG linkers with fewer or more repeating units to fine-tune the degradation efficiency.
Alternative Linker Chemistries
While PEG linkers are widely used due to their favorable properties, alternative linker chemistries are also being explored to modulate the physicochemical properties and biological activity of PROTACs.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrocarbon chains | High conformational flexibility, synthetically accessible. | Generally hydrophobic, can negatively impact solubility. |
| Alkyl/Ether Chains | Combination of alkyl and ether moieties | Improved solubility compared to pure alkyl chains. | May have different conformational preferences than PEG linkers. |
| Rigid Linkers (e.g., piperazine, aromatic rings) | Constrained conformations | Can enhance selectivity and pre-organize the PROTAC for ternary complex formation. | May lead to steric hindrance if not optimally designed. |
The choice between a flexible PEG linker, like that derived from this compound, and a more rigid alternative depends on the specific structural requirements of the ternary complex for a given target and E3 ligase.
Experimental Protocols
The following are generalized protocols for the synthesis of PROTACs using PEG-based linkers like this compound.
Protocol 1: Deprotection of t-Butyl Ester
This step is necessary to reveal the carboxylic acid groups for subsequent amide bond formation.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA to the solution (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting di-acid is often used in the next step without further purification.
Protocol 2: Amide Coupling
This protocol describes the coupling of the deprotected PEG linker with an amine-functionalized warhead or E3 ligase ligand.
Reagents and Materials:
-
Deprotected Bis-PEG4-diacid (1.0 eq)
-
Amine-functionalized component (warhead or E3 ligase ligand) (2.2 eq)
-
HATU (2.2 eq) or other peptide coupling reagent
-
DIPEA (4.0 eq) or other non-nucleophilic base
-
Anhydrous DMF
Procedure:
-
Dissolve the deprotected Bis-PEG4-diacid in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final PROTAC using flash column chromatography or preparative HPLC.
Visualizing PROTAC Synthesis and Mechanism
To better illustrate the processes described, the following diagrams outline the general workflow for PROTAC synthesis and the mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis-PEG4-t-butyl Ester
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like Bis-PEG4-t-butyl ester is a critical component of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, this guide provides a comprehensive, step-by-step plan based on general best practices for laboratory chemical waste management.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Handle the compound in a well-ventilated area. For handling the solid form or preparing solutions, a chemical fume hood is recommended.[1]
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through your institution's certified hazardous waste management program.[2] Never dispose of this chemical down the drain or in the regular trash.[3]
Step 1: Waste Identification and Categorization
-
This compound is a PEG-based PROTAC linker.[4] While polyethylene (B3416737) glycol (PEG) itself is generally considered biodegradable and non-hazardous, PROTACs and their components should be treated as potentially hazardous chemical waste.[1][3][5]
-
Unless confirmed otherwise by a specific SDS, categorize waste containing this compound as non-halogenated organic waste.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect any solid waste contaminated with the compound, such as weighing paper, contaminated gloves, and pipette tips, in a designated, clearly labeled container for solid chemical waste.[1]
-
Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental media containing the compound, in a labeled, leak-proof container for hazardous chemical waste.[1][2] Do not mix with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[6]
-
Empty Containers: The original container of this compound, even when "empty," should be treated as hazardous waste and disposed of through the EHS office. Triple rinsing the container with a suitable solvent (e.g., ethanol (B145695) or the solvent used for the stock solution) is a good practice, and the rinsate must be collected as hazardous waste.[6]
Step 3: Container Selection and Labeling
-
Container Choice: Use containers that are chemically compatible with the waste. Plastic containers are often preferred.[7] The container must have a secure, leak-proof closure and be kept closed except when adding waste.[6][7]
-
Labeling: All waste containers must be properly labeled. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound in DMSO/water"). Include the date when waste was first added to the container.[2]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
Ensure that incompatible wastes (e.g., acids and bases, oxidizers and organics) are stored separately within the SAA to prevent accidental reactions.[8]
Step 5: Arrange for Waste Pickup
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to one year, but this can vary), contact your institution's EHS department to arrange for a waste pickup.[7] Do not exceed the maximum volume limits for an SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.[7]
Data Presentation: Disposal Guideline Summary
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Hazardous Waste (Non-halogenated organic) | Assumed hazardous in the absence of specific data, as is best practice for novel research compounds.[3][9] |
| Solid Waste | Collect in a labeled, lined container for solid chemical waste. | Prevents contamination and ensures proper disposal of items with residual chemical.[1] |
| Liquid Waste | Collect in a sealed, chemically compatible container. Do not pour down the drain.[1][10] | Protects waterways and wastewater treatment systems from chemical contamination.[5][10] |
| Container Labeling | "Hazardous Waste," full chemical name, date of accumulation.[2] | Ensures proper identification for safe handling, storage, and disposal by EHS personnel. |
| Storage | Designated and inspected Satellite Accumulation Area (SAA).[7][8] | Complies with regulations and minimizes risk of spills or exposure in the laboratory. |
| Final Disposal | Through the institution's Environmental Health and Safety (EHS) department.[3] | Ensures disposal is handled by licensed professionals in accordance with all regulations. |
Experimental Protocols
No experimental protocols for the chemical inactivation of this compound are recommended without specific manufacturer guidance. Attempting to neutralize or degrade the compound without validated methods can be dangerous and may violate disposal regulations. The mandatory and safest protocol is the administrative one: collection, proper labeling, and disposal via your EHS office.[2]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Essential Safety and Operational Guide for Handling Bis-PEG4-t-butyl ester
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis-PEG4-t-butyl ester. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[1] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[1] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Immediate Safety and Handling Protocol
Always handle this compound with caution, assuming it is a potentially hazardous substance.
Preparation and Handling Workflow
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible.[2]
-
Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Cleanup :
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Accidental Exposure and Spills
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
-
Spills : In case of a spill, absorb the material with an inert substance (e.g., vermiculite (B1170534), sand) and place it in a suitable, sealed container for disposal. Ensure adequate ventilation during cleanup.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Labeling : Clearly label the waste container with the chemical name and any associated hazards.
-
Licensed Disposal : Arrange for the disposal of the chemical waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. For larger quantities, absorb the spill onto vermiculite or cat litter, scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
